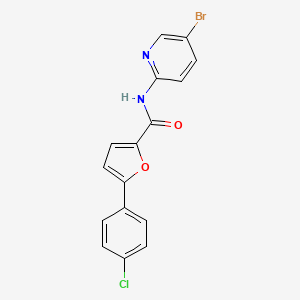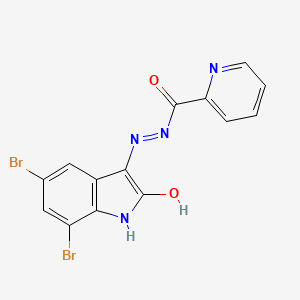![molecular formula C23H21N3O3 B3739848 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3739848.png)
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MIQ belongs to the class of isoquinoline derivatives and has been found to possess a range of pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but several studies have proposed possible mechanisms. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its selective cytotoxicity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to possess a range of biochemical and physiological effects. Several studies have shown that 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the production of inflammatory cytokines, which may be responsible for its anti-inflammatory activity. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its selective cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. However, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione may exhibit different pharmacological properties depending on the cell type and experimental conditions, which may complicate data interpretation.
Orientations Futures
Several future directions for 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione research have been proposed, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic properties, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the use of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity. Further studies are needed to fully understand the pharmacological properties of 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have demonstrated that 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits selective cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-16-7-5-15(6-8-16)26-22(27)18-4-2-3-17-20(25-13-11-24-12-14-25)10-9-19(21(17)18)23(26)28/h2-10,24H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHKVJWZHZIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B3739779.png)
![5-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B3739781.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3739796.png)
![methyl [5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3739799.png)
![3,4,5-triethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3739806.png)
![N,N'-bis(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3739810.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739814.png)
![4-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3739822.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3739841.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)

![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3739879.png)